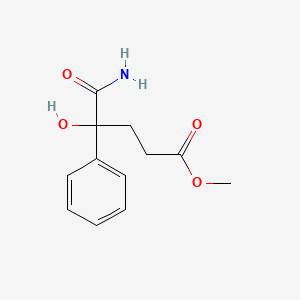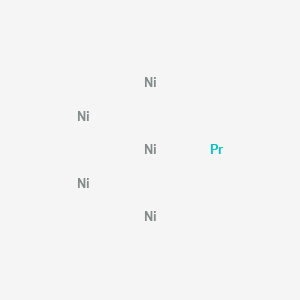![molecular formula C14H16S2 B14707390 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene CAS No. 23871-56-9](/img/structure/B14707390.png)
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenylsulfanyl)-9-thiabicyclo[331]non-2-ene is a bicyclic compound characterized by the presence of a phenylsulfanyl group and a sulfur atom within its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to introduce the thiabicyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group and the sulfur atom within the bicyclic structure can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and chemical properties.
Phenylsulfanyl-substituted compounds: Compounds with a phenylsulfanyl group but different core structures.
Uniqueness
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene is unique due to the combination of its bicyclic structure and the presence of both a phenylsulfanyl group and a sulfur atom.
Propiedades
Número CAS |
23871-56-9 |
|---|---|
Fórmula molecular |
C14H16S2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
6-phenylsulfanyl-9-thiabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C14H16S2/c1-2-5-11(6-3-1)15-14-10-9-12-7-4-8-13(14)16-12/h1-7,12-14H,8-10H2 |
Clave InChI |
DEQQEWKJVSGQHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CC=CC1S2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





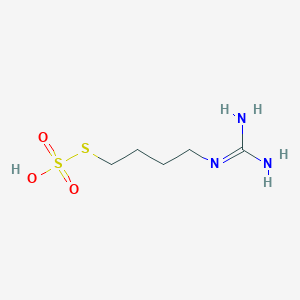
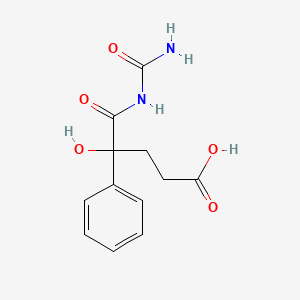

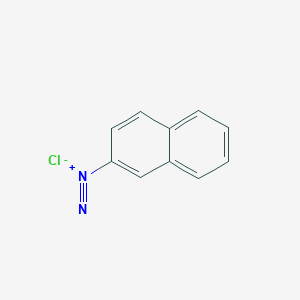
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)

